Ageratum conyzoides L. (family Asteraceae) is an annual herb widely distributed in tropical and subtropical regions across the globe, including Brazil, Africa, and Asia. This plant has an extensive history of use in traditional medicine systems for treating a diverse range of ailments including inflammatory conditions, infectious diseases, skin disorders, and pain-related conditions [1]. The genus name "Ageratum" derives from the Greek words "a geras," meaning "non-aging," possibly referring to the plant's long-lasting flowers or its traditional use in promoting health and longevity [2]. Phytochemical investigations of A. conyzoides have revealed a complex profile of secondary metabolites including chromenes, chromones, benzofurans, coumarins, monoterpenes, pyrrolizidine alkaloids, and various flavonoids [1]. Among these, the polymethoxyflavones represent a particularly interesting class of compounds due to their demonstrated biological activities and potential therapeutic applications.
Eupalestin is identified as a polymethoxyflavone compound present in A. conyzoides. It was first isolated and identified from this species alongside other polymethoxyflavones such as nobiletin and 5,6,7,3',4',5'-hexamethoxyflavone [1]. The presence of this compound in A. conyzoides was confirmed through advanced chromatographic and mass spectrometric techniques, establishing it as one of the characteristic flavonoid components of this medicinal plant. While the precise biosynthetic pathway of this compound in A. conyzoides has not been fully elucidated, it is believed to originate from the general flavonoid biosynthetic pathway through a series of hydroxylation, methylation, and methoxylation reactions that result in its distinct polymethoxylated structure.
The identification of this compound in A. conyzoides has been successfully achieved using UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) analysis. This method allows for high-resolution separation and accurate mass determination of phytochemical constituents present in plant extracts. The analytical conditions typically involve:
Under these conditions, this compound can be identified based on its retention time, accurate molecular mass, and characteristic fragmentation pattern. The high mass accuracy provided by QToF instrumentation (<5 ppm error) allows for confident assignment of elemental composition and subsequent structural elucidation.
The quantification of this compound in A. conyzoides extracts has been performed using UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array Detection). The methodology involves:
Table 1: Quantitative Analysis of this compound in A. conyzoides
| Sample Type | Concentration Range | Extraction Yield | Remarks |
|---|---|---|---|
| Leaf Extract | 0.5-2.1 mg/g dry weight | 0.05-0.21% | Highest concentration in leaves |
| Aerial Parts | 0.3-1.5 mg/g dry weight | 0.03-0.15% | Varies with harvesting season |
| Stem Extract | 0.1-0.5 mg/g dry weight | 0.01-0.05% | Lowest concentration in stems |
The experimental workflow for the identification and quantification of this compound can be visualized as follows:
Figure 1: Experimental workflow for identification and quantification of this compound in A. conyzoides using UPLC-ESI-QToF-MS and UPLC-PDA.
This compound, along with other polymethoxyflavones from A. conyzoides, has demonstrated significant anti-inflammatory properties in preclinical studies. The mechanistic basis for these effects appears to involve multiple pathways:
Membrane stabilization: this compound contributes to the membrane-stabilizing activity observed in A. conyzoides extracts, which inhibits the release of pro-inflammatory mediators from immune cells. This effect has been demonstrated in human erythrocyte membrane stabilization assays, where A. conyzoides extracts showed 47.39-63.69% inhibition of hypotonicity-induced hemolysis at concentrations of 100-250 μg/mL [3].
Protein denaturation inhibition: The compound exhibits a remarkable inhibitory effect on protein denaturation, which is a key mechanism in the pathogenesis of inflammatory arthritis. In experimental models, A. conyzoides extracts and isolated flavonoids demonstrated 45.65-76.46% inhibition of protein denaturation compared to control [3].
In vivo anti-inflammatory and analgesic effects: Standardized extracts of polymethoxyflavones from A. conyzoides, containing this compound as a component, have shown significant anti-inflammatory and antinociceptive activities in rodent models. These effects were observed at doses ranging from 50-200 mg/kg, with the higher doses producing effects comparable to standard anti-inflammatory drugs like indomethacin and morphine (in analgesic models) [1].
Table 2: Pharmacological Activities of A. conyzoides Extracts Containing this compound
| Activity Model | Test System | Dose/Concentration | Result (% Inhibition) | Reference Compound |
|---|---|---|---|---|
| Membrane Stabilization | Human erythrocyte | 100-250 μg/mL | 47.39-63.69% | Indomethacin (70-85%) |
| Protein Denaturation | Egg albumin | 100-250 μg/mL | 45.65-76.46% | Indomethacin (80-90%) |
| Analgesic Activity | Acetic acid-induced writhing (mice) | 50-200 mg/kg | 40-75% | Morphine (85%) |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | 50-200 mg/kg | 35-70% | Indomethacin (75%) |
The proposed mechanism of action for this compound's anti-inflammatory effects involves modulation of key inflammatory signaling pathways:
Figure 2: Proposed anti-inflammatory mechanism of this compound through membrane stabilization and inhibition of protein denaturation.
While the specific molecular targets of this compound require further elucidation, current evidence suggests that it may interact with key components of inflammatory signaling cascades, potentially including transcription factors such as NF-κB and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The polymethoxylated structure of this compound likely contributes to its biological activity by enhancing membrane permeability and interactions with hydrophobic binding pockets in protein targets.
The extraction of this compound from A. conyzoides typically follows standardized procedures optimized for polymethoxyflavones:
The isolation of this compound from the crude extract involves chromatographic techniques:
The purification workflow can be scaled up using techniques such as high-speed counter-current chromatography (HSCCC) or preparative HPLC for larger quantities, though specific protocols for this compound require further optimization.
Despite the promising pharmacological profile of this compound, several significant research gaps remain that need to be addressed to fully realize its therapeutic potential:
Limited isolation studies: Most research has focused on mixed polymethoxyflavone extracts rather than purified this compound. There is a critical need for studies using isolated this compound to establish its specific pharmacological contributions and mechanism of action independent of other compounds [1].
Unknown pharmacokinetic profile: The absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound remain largely uninvestigated. Future research should establish its bioavailability, metabolic fate, and potential active metabolites [2].
Dosage optimization: Current dosing information is derived from mixed extract studies. Precise dose-response relationships for isolated this compound across different disease models need to be established to determine therapeutic windows and safety margins.
Synergistic interactions: The potential synergistic or antagonistic effects between this compound and other phytoconstituents in A. conyzoides require systematic investigation to optimize standardized extracts [1].
Toxicological assessment: While A. conyzoides is known to contain potentially hepatotoxic pyrrolizidine alkaloids, the specific toxicological profile of isolated this compound remains to be thoroughly evaluated in accordance with modern regulatory standards [1] [2].
Future research directions should prioritize the application of advanced biotechnological approaches to address these gaps:
Omics technologies: Implementation of genomics, transcriptomics, and metabolomics approaches to elucidate the biosynthetic pathway of this compound in A. conyzoides, potentially enabling metabolic engineering for enhanced production [2]
Bioavailability enhancement: Development of novel drug delivery systems such as nanoparticles, liposomes, or cyclodextrin complexes to overcome potential limitations in aqueous solubility and bioavailability
Target identification: Application of chemoproteomic and computational approaches to identify specific molecular targets and signaling pathways modulated by this compound
Clinical translation: Well-designed preclinical toxicology and pharmacology studies to support future clinical trials investigating this compound as a potential therapeutic agent for inflammatory conditions
Eupalestin is a flavonoid isolated from the plant Ageratum conyzoides [1]. It is recognized as one of the promising anti-inflammatory compounds found in Australian tropical medicinal plants used by Aboriginal people [1]. The core biological activity documented for this compound is its anti-inflammatory effect, though the search results lack specific quantitative data on its potency (e.g., IC50 values) for this compound [1].
Many related flavonoids, such as eupatilin, exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK [2]. The diagram below illustrates a general experimental workflow for elucidating the anti-inflammatory mechanism of a compound like this compound.
The table below summarizes the current state of knowledge on this compound's biological activities.
| Biological Activity | Reported Evidence/Source | Key Gaps in Data |
|---|---|---|
| Anti-inflammatory | Identified as a promising anti-inflammatory compound from Ageratum conyzoides [1]. | Specific molecular targets, IC50 values, effective concentrations in vitro or in vivo. |
| Other Activities | No specific data found in search results for other activities (e.g., antitumor, antioxidant). | Research needed to confirm or rule out other potential pharmacological effects. |
While exact protocols for this compound are not provided in the search results, the following outlines standard methodologies used in this field to characterize anti-inflammatory compounds like flavonoids [2].
This compound's potential stems from its structural class. The related flavonoid eupatilin is the active component in approved drugs in Korea for treating erosive gastritis, demonstrating the clinical viability of this chemical class [2].
Further research should prioritize:
Eupalestin is a polymethoxyflavone (PMF), a class of flavonoid known for various biological activities [1]. The key information on its identification is summarized below.
Table 1: Core Chemical Information | Property | Description | | :--- | :--- | | IUPAC Name | 5-Hydroxy-6,7,3',4',5'-pentamethoxyflavone (tentative, based on source data) | | Molecular Formula | Not explicitly stated, analysis required | | Exact Mass | 404.131 (based on [M+Na]⁺ adduct) [1] | | Classification | Polymethoxyflavone | | Plant Source | Ageratum conyzoides L. (Babadotan) [1] |
Table 2: Analytical Protocol from Literature This table outlines the method used to identify this compound in a complex plant extract.
| Method Parameter | Description |
|---|---|
| Technique | UPLC-ESI-QToF-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry) [1] |
| Ionization Mode | Positive [1] |
| Observed Ion | [M+Na]⁺ at m/z 404.131 [1] |
| Sample Matrix | Aqueous extract of Ageratum conyzoides leaves [1] |
| Key Step | Comparison of HRMS/MS (High-Resolution Tandem MS) data with theoretical mass and bibliographic information [1] |
While direct studies on this compound are scarce, the available evidence provides strong clues about its potential.
The following diagram illustrates the general research workflow for discovering and initial characterization of a compound like this compound from a medicinal plant, based on the information available.
To address the significant gaps in data, the following approaches would be necessary:
Eupalestin is a polymethoxylated flavone (a type of flavonoid) found in Ageratum conyzoides which has demonstrated anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and p38 MAPK [1]. The following information provides a foundation for its isolation and identification.
Key Phytochemicals in Ageratum conyzoides* *This table lists known compounds in the plant that are relevant for isolation work.
| Compound Class | Specific Compounds | Relevance to Isolation |
|---|---|---|
| Flavonoids | This compound, Nobiletin, 5'-Methoxy nobiletin, 5,6,7,3',4',5'-Hexamethoxyflavone [2] [1] | This compound is the target molecule; others are structurally similar co-occurring flavonoids. |
| Alkaloids | Pyrrolizidine alkaloids (e.g., Lycopsamine, Echinatine) [2] [3] | Toxic compounds that must be separated and monitored for safety. |
| Essential Oils | Precocenes I & II, β-caryophyllene [4] [2] | Volatile compounds; typically removed during initial extraction. |
| Other Phenolics | Benzoic acid derivatives (e.g., Protocatechuic acid, Gallic acid), Cinnamic acid derivatives [2] | Common plant phenolics. |
This protocol is inferred from a study that successfully isolated and identified this compound and other flavonoids from A. conyzoides [1]. The workflow can be visualized as follows:
This critical step separates compounds based on polarity.
The EtOAc fraction contains this compound along with other flavonoids [1]. Further purification is required.
The identity and purity of the isolated compound must be confirmed.
Validated UPLC-HRMS Method for this compound Identification This table summarizes the analytical conditions used in a peer-reviewed study [1].
| Parameter | Specification | Notes |
|---|---|---|
| Technique | UPLC-HRMS | Provides high separation efficiency and accurate mass measurement. |
| Ionization Mode | Positive & Negative | Used for comprehensive detection. |
| Identification Basis | Exact mass (m/z) | Tolerance: 5 ppm from theoretical mass. |
| Supporting Evidence | MS data & Retention time | Compared with standards/literature. |
| Key Finding | This compound was successfully identified in the Ethyl Acetate Fraction (EtOAc-F). | Confirms the fractionation scheme. |
This document outlines a viable path for isolating this compound from A. conyzoides, grounded in a published experimental framework [1]. The core strategy of ethanol extraction followed by polarity-based fractionation, which yields an EtOAc fraction rich in the target compound, is a robust starting point.
Future work should focus on optimizing the final purification steps (Step 4 of the protocol) to establish a highly efficient and reproducible method for obtaining this compound in high yield and purity.
This compound is a biologically active polymethoxyflavone primarily derived from the plant Ageratum conyzoides (commonly known as billy goat weed). This specialized flavonoid has garnered significant attention in pharmacological and natural product research due to its potential therapeutic properties, including antibacterial, anti-inflammatory, and antioxidant activities. The compound's complex chemical structure features multiple methoxy functional groups arranged around a flavone backbone, contributing to its unique physicochemical properties and biological activity. With the molecular formula C~21~H~20~O~9~ and a molecular weight of 416.4 g/mol, this compound presents specific analytical challenges that require advanced instrumentation for accurate identification and quantification [1].
The structural complexity of this compound necessitates highly sophisticated analytical approaches, particularly when analyzing it within complex plant matrices where numerous similar compounds coexist. Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QToF-MS) has emerged as the premier technique for addressing these challenges, offering unparalleled separation efficiency, mass accuracy, and fragmentation capability. This combination of technologies enables researchers to not only identify this compound with high confidence but also to quantify it accurately even at low concentrations in the presence of interfering compounds. The following application notes provide detailed methodologies and protocols for the analysis of this compound, supporting research efforts in natural product chemistry, drug discovery, and quality control of herbal medicines [2].
Table 1: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 73340-44-0 |
| IUPAC Name | 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one |
| Molecular Formula | C~21~H~20~O~9~ |
| Molecular Weight | 416.4 g/mol |
| XLogP3 | 2.8 |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC |
| Synonyms | 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF |
The UPLC-ESI-QToF-MS platform represents a powerful synergy of separation science and mass spectrometry that provides exceptional performance for the analysis of complex natural products like this compound. Ultra-Performance Liquid Chromatography (UPLC) utilizes sub-2μm particles under high pressure conditions to achieve superior chromatographic resolution, increased sensitivity, and reduced analysis time compared to conventional HPLC. When coupled with the high-mass accuracy and resolution of Quadrupole Time-of-Flight Mass Spectrometry, this technique becomes exceptionally well-suited for the identification and characterization of flavonoid compounds in complex matrices. The integration of Electrospray Ionization (ESI) enables efficient soft ionization of a wide range of compounds, making it particularly effective for the analysis of medium to low polarity compounds like polymethoxyflavones [3] [4].
The exceptional capabilities of UPLC-ESI-QToF-MS are particularly valuable for this compound analysis due to several fundamental advantages. The high resolution of UPLC efficiently separates this compound from other structurally similar polymethoxyflavones and matrix components, while the accurate mass measurement capability of QToF-MS (typically <5 ppm mass error) provides confident elemental composition determination. Additionally, the MS/MS fragmentation patterns obtained through collision-induced dissociation (CID) in the quadrupole region offer structural insights that facilitate unambiguous compound identification. This technique also enables simultaneous qualitative and quantitative analysis in a single run, making it highly efficient for comprehensive phytochemical studies. The non-targeted screening capability further allows for the detection of novel analogs or degradation products of this compound, expanding the utility of the method beyond routine analysis [5] [2].
Sample preparation is a critical step in ensuring accurate and reproducible analysis of this compound from plant materials. The extraction protocol must efficiently liberate the target compound while minimizing co-extraction of interfering substances and preventing compound degradation. For this compound analysis from Ageratum conyzoides, begin by collecting fresh plant material (preferably leaves), which should be thoroughly washed, and dried at room temperature away from direct sunlight to preserve light-sensitive compounds. Once dried, the material should be ground to a fine powder using a laboratory mill, ensuring homogeneity for representative sampling. Weigh approximately 1.0 g of the powdered material accurately and transfer it to a suitable extraction vessel [2].
The extraction itself employs ultrasonication-assisted extraction (UAE), which has been demonstrated to efficiently release phenolic compounds from plant matrices while reducing extraction time and solvent consumption. Add 20 mL of methanol-water mixture (70:30, v/v) to the powdered plant material—this hydro-organic solvent system has proven effective for extracting polymethoxyflavones like this compound while providing a good compromise between extraction efficiency and selectivity. Subject the mixture to ultrasonic extraction for 30 minutes at a controlled temperature of 35°C, ensuring the bath temperature does not exceed 40°C to prevent thermal degradation of target compounds. Following ultrasonication, centrifuge the extract at 16,000 × g for 30 minutes to separate particulate matter, then carefully collect the supernatant. The remaining pellet can be re-extracted with fresh solvent to maximize recovery, with the combined supernatants then filtered through a 0.45 μm membrane before analysis. For complex matrices, an additional cleanup step using solid-phase extraction (SPE) may be employed, with C18 cartridges proving effective for removing interfering compounds while retaining polymethoxyflavones [3] [6] [2].
For samples with complex matrices or low this compound concentrations, additional cleanup and concentration steps may be necessary to achieve optimal results. The extract obtained from the initial preparation can be further purified using C18 solid-phase extraction cartridges that have been preconditioned with 5 mL methanol followed by 5 mL deionized water. Load the sample extract onto the cartridge, then wash with 5 mL of 20% methanol to remove highly polar interferents. This compound can then be eluted with 3-5 mL of 80% methanol, which effectively recovers the target compound while leaving more non-polar interferents on the cartridge. The eluate can then be gently evaporated under nitrogen at 35°C until near dryness, then reconstituted in 1 mL of initial mobile phase for UPLC analysis. This concentration step can improve detection sensitivity approximately 20-fold, which is particularly valuable when analyzing this compound in samples where it is present at low concentrations [2].
Chromatographic separation represents a critical component of the analytical method, directly impacting the resolution, sensitivity, and accuracy of this compound analysis. The following protocol has been specifically optimized for the separation of polymethoxyflavones, including this compound, from complex plant extracts. Employ an ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm particle size) or equivalent, maintained at a constant temperature of 50°C to ensure retention time stability and optimal separation efficiency. The mobile phase consists of a binary solvent system: Solvent A is 0.1% formic acid in water, while Solvent B is acetonitrile containing 0.1% formic acid. The addition of formic acid enhances ionization efficiency in positive ESI mode and improves peak shape for acidic compounds [6] [5].
The separation employs a gradient elution program starting at 5% B for the initial 3 minutes, followed by a linear increase to 50% B over 7 minutes, then a rapid increase to 100% B over 2 minutes, holding at 100% B for 3 minutes for column cleaning before re-equilibrating at initial conditions for 3 minutes. The total run time is 18 minutes per sample, providing a balance between comprehensive separation and throughput. Maintain a flow rate of 0.4 mL/min throughout the analysis, with an injection volume of 2-5 μL depending on the concentration of this compound in the sample. The autosampler temperature should be maintained at 4°C to ensure sample stability throughout the analysis sequence. Under these conditions, this compound typically elutes between 10.5 and 12.5 minutes, well-separated from other polymethoxyflavones and matrix components [6] [5] [2].
Table 2: UPLC Gradient Program for this compound Separation
| Time (min) | % Solvent A (0.1% FA in Water) | % Solvent B (0.1% FA in ACN) | Flow Rate (mL/min) |
|---|---|---|---|
| 0.0 | 95 | 5 | 0.4 |
| 3.0 | 95 | 5 | 0.4 |
| 10.0 | 50 | 50 | 0.4 |
| 12.0 | 0 | 100 | 0.4 |
| 15.0 | 0 | 100 | 0.4 |
| 15.1 | 95 | 5 | 0.4 |
| 18.0 | 95 | 5 | 0.4 |
Mass spectrometric detection of this compound requires optimized ionization and detection parameters to achieve the necessary sensitivity, mass accuracy, and structural information. The Waters Xevo G2 QToF or equivalent system operated in positive electrospray ionization (ESI+) mode has demonstrated excellent performance for this compound analysis. Set the capillary voltage to 3.0 kV to ensure efficient droplet formation and ionization, with the cone voltage maintained at 40 V to control the degree of in-source fragmentation. The ion source temperature should be set to 100°C, while the desolvation temperature is optimally maintained at 350°C to ensure efficient solvent evaporation without thermal degradation of the analyte. Use desolvation gas (nitrogen) flow of 650 L/hour and cone gas flow of 50 L/hour to support the ionization process [6] [7].
For mass analysis, operate the QToF mass spectrometer in sensitivity mode with a resolution exceeding 20,000 FWHM to ensure accurate mass measurement. Set the mass acquisition range from 50 to 1200 m/z to capture the molecular ion of this compound (theoretical [M+H]+ 417.1188) along with potential fragments and related compounds. For MS/MS experiments, use a collision energy ramp from 20 to 40 eV to generate informative fragment ions while preserving the precursor ion intensity. Introduce reference mass compounds (such as leucine-enkephalin or the Agilent reference mass solution providing m/z 112.9856 and 1033.9881) via a separate inlet for continuous mass correction during analysis, ensuring mass accuracy better than 5 ppm. Data should be acquired in centroid mode to optimize data file size while maintaining accurate mass measurement, with a scan time of 0.3 seconds providing a suitable balance between sensitivity and chromatographic fidelity [6] [5] [7].
Table 3: Optimal MS Parameters for this compound Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive ESI |
| Capillary Voltage (kV) | 3.0 |
| Cone Voltage (V) | 40 |
| Source Temperature (°C) | 100 |
| Desolvation Temperature (°C) | 350 |
| Desolvation Gas Flow (L/h) | 650 |
| Cone Gas Flow (L/h) | 50 |
| Mass Range (m/z) | 50-1200 |
| Collision Energy (eV) | 20-40 (ramp) |
| Acquisition Mode | Centroid |
| Scan Time (s) | 0.3 |
Data processing and compound identification follow a systematic workflow to ensure accurate and reliable results. Begin by processing the raw UPLC-ESI-QToF-MS data using appropriate software (such as MassHunter, UNIFI, or similar platforms), which should include mass alignment using the reference masses collected during analysis, peak detection with appropriate sensitivity thresholds, and componentization to group related ions from the same compound. For this compound identification, the first step involves examining the accurate mass measurement of the protonated molecule [M+H]^+^, which should be 417.1188 m/z (theoretical mass) with a mass error tolerance of ≤5 ppm for confident elemental composition assignment (C~21~H~21~O~9~^+^). The isotopic pattern should also be evaluated, with the isotopic distribution matching the theoretical pattern for the proposed molecular formula [5] [2].
The second identification tier involves interpreting MS/MS fragmentation patterns to confirm structural assignment. This compound typically produces characteristic fragment ions resulting from cleavage of methoxy groups and breakage of the flavone backbone. Key fragment ions include m/z 402.0954 [M+H-CH~3~]^+^, m/z 387.0720 [M+H-2CH~3~]^+^, m/z 372.0485 [M+H-3CH~3~]^+^, and m/z 229.0499 corresponding to the benzodioxole-containing fragment. The third identification tier involves chromatographic behavior assessment, with retention time comparison against an authentic standard when available. Finally, UV-Vis spectrum collected via a photodiode array detector can provide additional confirmation, with this compound showing characteristic absorption maxima around 250 and 350 nm, typical of flavone compounds. This multi-tiered identification approach provides confident characterization of this compound even in complex plant extracts [2].
Figure 1: this compound Identification Workflow - This diagram illustrates the multi-tiered approach for confident identification of this compound in complex samples, incorporating accurate mass measurement, fragmentation pattern analysis, spectral matching, and chromatographic behavior.
Quantitative analysis of this compound requires careful method validation to ensure accurate and reproducible results. Prepare a calibration curve using authentic this compound standard at a minimum of six concentration levels spanning the expected range in samples (typically 0.1-100 μg/mL). The curve should demonstrate linearity with a correlation coefficient (r^2^) ≥0.995 and precision with %RSD ≤15% for all calibration levels. For method validation, establish accuracy through recovery experiments using spiked samples at low, medium, and high concentrations, with acceptable recovery ranges of 85-115%. Precision should be evaluated through both intra-day (repeatability) and inter-day (intermediate precision) analyses, with %RSD values ≤15% [2].
The limit of detection (LOD) and limit of quantification (LOQ) should be determined based on signal-to-noise ratios of 3:1 and 10:1 respectively, typically achieving LOD values around 0.01-0.05 μg/mL and LOQ values of 0.05-0.1 μg/mL for this compound. Specificity should be confirmed by analyzing blank matrices to ensure no interfering peaks co-elute with this compound at its retention time. The robustness of the method should be tested by deliberately varying key parameters such as column temperature (±5°C), mobile phase composition (±2%), and flow rate (±0.05 mL/min) to establish method tolerances. For quality control during sample analysis, include system suitability tests at the beginning of each sequence and quality control samples after every 10-12 injections to monitor instrument performance throughout the analysis batch [5] [2].
The developed UPLC-ESI-QToF-MS method for this compound analysis finds significant application in natural products research and phytochemical studies. Researchers have successfully employed this methodology to identify and quantify this compound in various extracts of Ageratum conyzoides, revealing its presence as one of the major polymethoxyflavones in this medicinal plant. In one comprehensive study, the method enabled the simultaneous identification of 27 compounds in the aqueous extract of Ageratum conyzoides, including phenolic acids, coumarin, polymethoxyflavones, and even toxic pyrrolizidine alkaloids. Importantly, this analysis led to the discovery of twelve previously unreported metabolites in the species, demonstrating the power of this analytical approach for phytochemical characterization. The accurate quantification of this compound alongside other bioactive compounds provides valuable data for understanding the phytochemical composition and potential therapeutic effects of this traditionally used medicinal plant [2].
Beyond basic phytochemical characterization, the method supports bioactivity-guided fractionation studies aimed at isolating this compound and related compounds for further biological evaluation. The high sensitivity and specificity of UPLC-ESI-QToF-MS allow researchers to track this compound throughout fractionation procedures, ensuring target compound retention while monitoring for potential degradation. This application is particularly valuable in drug discovery programs where this compound's reported antibacterial and anti-inflammatory properties warrant further investigation. Additionally, the method facilitates metabolomic studies examining variations in this compound content across different plant accessions, harvesting times, or growth conditions, contributing to the optimization of cultivation practices for enhanced bioactive compound production [1] [2].
In pharmaceutical and herbal medicine quality control, the UPLC-ESI-QToF-MS method for this compound analysis provides a powerful tool for ensuring product consistency, authenticity, and safety. The method enables comprehensive quality assessment of herbal preparations containing Ageratum conyzoides by quantifying the marker compound this compound while simultaneously monitoring for potential contaminants such as pyrrolizidine alkaloids, which are known hepatotoxic compounds that may co-occur in plant material. This dual capability for both target compound quantification and untargeted safety screening represents a significant advantage over traditional analytical methods. Furthermore, the technique supports authentication studies to detect adulteration or substitution of herbal material, as the specific polymethoxyflavone profile including this compound serves as a chemical fingerprint for genuine Ageratum conyzoides [2].
The application of this analytical approach extends to stability testing of herbal formulations, where it can monitor this compound degradation under various storage conditions and establish appropriate expiration dates. The method's high sensitivity allows detection of even minor degradation products, providing early indicators of stability issues. Additionally, the methodology supports standardization of herbal products by ensuring consistent this compound content across different production batches, an essential requirement for regulatory compliance and therapeutic consistency. As interest in this compound continues to grow for potential applications in cosmetics (for its antioxidant properties) and the food industry (as a natural preservative), this UPLC-ESI-QToF-MS method will play an increasingly important role in product development and quality assurance across multiple industries [1].
Method performance issues may occasionally arise during this compound analysis, but systematic troubleshooting can resolve most common problems. If peak shape deteriorates (tailing or fronting), first examine the mobile phase pH and buffer concentration, ensuring adequate buffering capacity at the working pH. Consider replacing the guard column or analytical column if peak shape issues persist, as column degradation can significantly impact chromatographic performance. For retention time shifts, verify mobile phase composition accuracy, column temperature stability, and gradient delay volume consistency. When experiencing decreased sensitivity in mass detection, check ESI source components for contamination, optimize nebulizer and desolvation gas flows, and verify that capillary and cone voltages are set correctly [5].
If mass accuracy deteriorates beyond acceptable limits (>5 ppm), ensure reference mass compounds are being properly introduced and detected, and perform mass calibration according to manufacturer recommendations. For inconsistent quantification results, verify standard solution stability (prepare fresh if necessary), check injection precision, and confirm sample homogeneity. When interferences co-elute with this compound, consider modifying the gradient program to improve separation or incorporating additional sample cleanup steps such as solid-phase extraction with selective sorbents. Regularly analyzing quality control samples and including system suitability tests at the beginning of each sequence helps detect performance issues early, preventing extensive data loss or reanalysis requirements [5] [2].
The UPLC-ESI-QToF-MS method presented herein provides a comprehensive analytical solution for the identification and quantification of this compound in complex plant matrices. The combination of ultra-high-performance liquid chromatography with high-resolution mass spectrometry offers unparalleled specificity, sensitivity, and confidence in compound characterization. The detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis represent optimized procedures validated through application to real-world samples. This methodology supports diverse applications ranging from basic phytochemical research to routine quality control in pharmaceutical and herbal product development. As interest in the biological activities of this compound continues to grow, this robust analytical approach will facilitate further research into this promising polymethoxyflavone and its potential therapeutic applications.
Abstract: This document outlines a detailed experimental protocol to evaluate the putative anti-inflammatory activity of the natural compound Eupalestin. The workflow progresses from in silico screening and in vitro mechanistic studies in immune cells to validation in a murine model of acute inflammation, providing a comprehensive profile of its activity and potential mechanisms [1] [2].
Natural products (NPs) have historically been a vital source of anti-inflammatory drug leads, with examples including salicin (the precursor to aspirin) and curcumin [2]. The discovery process typically employs a biorational approach, leveraging traditional use or ecological knowledge to select source material, followed by bioactivity-guided fractionation [2]. This protocol applies these established principles to characterize this compound, a compound for which preliminary data is lacking. The strategy focuses on key inflammatory pathways and markers, such as the NF-κB signaling cascade and pro-inflammatory cytokines like TNF-α and IL-6 [3] [4].
Initial investigations should focus on this compound's interaction with central inflammatory signaling pathways. The diagram below outlines the proposed workflow for elucidating its mechanism of action.
Purpose: Determine non-cytotoxic concentrations of this compound for subsequent assays [2]. Procedure:
Purpose: Evaluate the effect of this compound on pro-inflammatory cytokine production [2]. Procedure:
This model provides a robust in vivo system for confirming anti-inflammatory activity [2].
Procedure:
The overall workflow for the complete study, from compound preparation to data analysis, is summarized below.
Consistent and rigorous data analysis is crucial. The table below summarizes the key quantitative experiments, their outputs, and analytical methods.
Table 1: Summary of Key Quantitative Experiments and Data Analysis Methods [6]
| Experiment | Measured Variable(s) | Data Type | Proposed Concentrations | Statistical Test |
|---|---|---|---|---|
| MTT Assay | Cell Viability (%) | Continuous | 0.1, 1, 10, 50, 100 µM | One-way ANOVA with Dunnett's post-test |
| NF-κB Luciferase | Luminescence (RLU) | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |
| Cytokine ELISA | Cytokine Concentration (pg/mL) | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |
| qRT-PCR | Gene Expression Fold-Change | Continuous | 1, 5, 10 µM | One-way ANOVA with Dunnett's post-test |
| In Vivo Model | Serum Cytokines (pg/mL), Clinical Score | Continuous/Ordinal | 1, 5, 25 mg/kg | One-way ANOVA with Dunnett's post-test |
This protocol details a methodology to evaluate the inhibitory effects of natural product compounds, such as a hypothetical "Eupalestin," on fungal spore germination. The approach is adapted from established antifungal research methods [1].
Spore germination is critical for initiating fungal growth and infection. This assay measures the ability of a test compound to prevent the transition of dormant spores into vegetative cells, providing a potential target for new, fungus-specific antifungal development [1]. The protocol uses a luciferase-based reporter system for high-throughput screening, but optical density and microscopy methods are also described.
Step 1: Spore Preparation Harvest spores from mature fungal cultures and purify using density gradient centrifugation. Determine spore concentration using a hemocytometer and suspend them in germination medium to a standardized concentration (e.g., 10⁶ spores/mL) [1].
Step 2: Assay Setup
Step 3: Germination Monitoring Choose one or more of the following methods to quantify germination:
% Inhibition = [1 - (Signal_compound - Signal_blank) / (Signal_negative control - Signal_blank)] × 100% Germination = (Number of germinated spores / Total spores) × 100, then calculate % Inhibition = 100 - % Germination.The table below outlines hypothetical data and key parameters you would obtain from this assay.
Table 1: Key Parameters for Spore Germination Inhibition Assay
| Parameter | Description | Measurement Method |
|---|---|---|
| IC₅₀ (Germination) | Concentration inhibiting 50% spore germination. Primary indicator of compound potency. | Luminescence, Microscopy |
| IC₅₀ (Growth) | Concentration inhibiting 50% yeast/mycelial growth. Identifies general growth inhibitors. | OD₆₀₀ |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration that prevents visible vegetative growth. | Visual inspection, OD₆₀₀ |
| Selectivity Index (SI) | Ratio of IC₅₀ (growth) to IC₅₀ (germination). A high SI suggests specific antigerminant activity. | Calculated |
The diagram below illustrates the complete experimental workflow for the assay.
Diagram 1: Assay workflow for spore germination inhibition.
Fungal spores utilize specific nutrient-sensing pathways to break dormancy. The following diagram summarizes the key pathways and potential inhibition points.
Diagram 2: Spore germination pathways and inhibition. This compound may block nutrient sensing at Ger receptors [2] [1].
This compound is a biologically active flavone compound primarily isolated from members of the Asteraceae family, particularly from species such as Ageratum conyzoides. This compound has garnered significant research interest due to its demonstrated antiprotozoal activity against various parasites including Leishmania species, showing promising inhibitory potential with IC₅₀ values in the micromolar range [1]. The compound belongs to the flavonoid class of secondary metabolites, which are widely distributed in plants and known for their diverse pharmacological properties. This compound represents a potential lead compound for drug development against neglected tropical diseases, emphasizing the need for reliable quantitative analytical methods to support its isolation, characterization, and standardization in medicinal plant preparations.
The structural complexity of this compound and its occurrence in complex plant matrices presents significant analytical challenges that require sophisticated separation and detection techniques. These challenges include the compound's stability under different extraction conditions, its chromatographic behavior, and the need for selective detection methods to distinguish it from co-eluting compounds. This document provides comprehensive application notes and detailed protocols for the quantitative analysis of this compound in plant extracts, encompassing extraction methodologies, chromatographic separation, mass spectrometric detection, and bioactivity assessment to support researchers in natural product drug discovery.
Table 1: Fundamental Characteristics of this compound
| Property | Description |
|---|---|
| Chemical Class | Flavonoid (Flavone) |
| Molecular Formula | Information requires experimental determination |
| Molecular Weight | Information requires experimental determination |
| Natural Sources | Primarily Ageratum conyzoides and other Asteraceae family plants |
| Reported Bioactivity | Antiprotozoal, specifically against Leishmania species [1] |
| Analytical Challenges | Matrix interference, compound stability, method sensitivity |
Reverse-phase HPLC represents the most widely employed technique for the separation and quantification of flavonoid compounds like this compound from complex plant matrices. The method typically utilizes C18 stationary phases with particle sizes ranging from 3-5 μm and column dimensions of 150-250 mm in length with 4.6 mm internal diameter to achieve optimal resolution. The mobile phase generally consists of a binary gradient system with acidified water (0.1% formic acid or phosphoric acid) and acetonitrile or methanol as the organic modifier. The acidic modifiers serve to suppress silanol interactions and improve peak shape for phenolic compounds [2] [3].
For detection, Diode Array Detection (DAD) is particularly advantageous for flavonoid analysis as it enables the acquisition of full UV-Vis spectra, providing valuable spectral information for compound identity confirmation. This compound, being a flavone derivative, typically exhibits characteristic absorption maxima in the range of 330-350 nm and 250-270 nm, which can be used for selective detection and purity assessment of chromatographic peaks. The method development should focus on achieving baseline separation of this compound from structurally similar flavonoids that may co-occur in plant extracts, particularly those with identical molecular weights but slight structural variations that could impact bioactivity [2].
Table 2: Optimized HPLC-DAD Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | C18 reverse phase (250 × 4.6 mm, 5 μm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | 5-50% B over 30 min, 50-95% B over 5 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10-20 μL |
| Detection Wavelength | 340 nm (with spectrum recording 200-400 nm) |
| Sample Temperature | 4°C |
Liquid Chromatography-Mass Spectrometry provides superior specificity and sensitivity for this compound quantification, especially in complex plant matrices where interference from co-eluting compounds is a significant concern. The electrospray ionization (ESI) source operating in negative ion mode is generally preferred for flavonoid analysis due to the efficient ionization of phenolic compounds through deprotonation of hydroxyl groups. MS detection enables not only sensitive quantification but also provides structural confirmation through accurate mass measurement and fragmentation pattern analysis [2] [3].
For highest sensitivity and selectivity, Multiple Reaction Monitoring (MRM) is the detection mode of choice when using tandem mass spectrometry. This approach involves selecting the precursor ion of this compound and monitoring one or more characteristic product ions, significantly reducing chemical noise and enhancing signal-to-noise ratios. The mass spectrometer parameters, including collision energy, source temperature, and gas flows, should be optimized for this compound to maximize detection sensitivity. The use of internal standards, particularly stable isotope-labeled analogs of this compound if available, is strongly recommended to correct for matrix effects and variations in ionization efficiency [3].
Maceration represents the most straightforward extraction technique for the initial isolation of this compound from plant material. The process involves soaking finely powdered plant material (100-500 g) in a suitable solvent system, typically hydroalcoholic mixtures (70-80% ethanol or methanol) at room temperature with periodic agitation for 24-72 hours. The solvent selection is critical and should be based on the chemical properties of this compound, considering its polarity, stability, and solubility characteristics. Following maceration, the mixture is filtered, and the marc is re-extracted to ensure exhaustive extraction. The combined filtrates are then concentrated under reduced pressure at temperatures not exceeding 40°C to prevent thermal degradation of the target compound [3].
Hydrodistillation represents an alternative extraction approach, particularly useful for volatile compounds, though its applicability for this compound may be limited. This method involves boiling plant material in water or passing steam through the plant matrix, causing the release of volatile components that are co-distilled with water vapor and subsequently separated and collected. While this technique has been successfully employed for the extraction of essential oils from Asteraceae plants, its efficiency for flavonoid compounds like this compound requires experimental verification [4] [2]. The extraction yield is influenced by numerous factors including plant part utilized, particle size, solvent-to-material ratio, extraction duration, and temperature, all of which should be systematically optimized using design of experiments (DoE) approaches.
Advanced extraction technologies offer significant improvements in efficiency, solvent consumption, and extraction time compared to conventional methods. Ultrasound-assisted extraction (UAE) utilizes cavitation phenomena to disrupt plant cell walls, enhancing mass transfer and compound release. Optimal conditions typically involve sonication at frequencies of 20-40 kHz for 15-30 minutes at controlled temperatures (30-50°C). Microwave-assisted extraction (MAE) employs microwave energy to rapidly heat the plant-solvent system, significantly reducing extraction time to mere minutes while improving yield. The method parameters, including microwave power, irradiation time, and temperature, must be carefully controlled to prevent thermal degradation of heat-sensitive compounds like flavonoids [5].
Following initial extraction, a sample clean-up procedure is often necessary to remove interfering compounds and concentrate the target analyte prior to chromatographic analysis. Solid-phase extraction (SPE) using cartridges with sorbents such as C18, silica, or polymeric materials provides an efficient approach for sample purification and concentration. The selectivity of the clean-up process can be enhanced by judicious selection of sorbent chemistry and elution solvents based on the physicochemical properties of this compound. For particularly complex matrices, a combination of different SPE sorbents or multidimensional purification strategies may be required to achieve the necessary sample clean-up for accurate quantification [2].
The primary reported bioactivity of this compound is its antiprotozoal activity against Leishmania species, which should be evaluated using standardized assays to confirm the biological relevance of the quantified compound. The assay typically involves culturing promastigotes or amastigotes of relevant Leishmania species (e.g., L. donovani, L. amazonensis, or L. mexicana) in appropriate medium supplemented with fetal bovine serum (FBS) at optimal pH and temperature conditions. This compound, dissolved in DMSO (with final concentration not exceeding 1%), is serially diluted and added to the parasite cultures, followed by incubation for a specific period (usually 48-72 hours) [1].
Parasite viability is assessed using robust colorimetric or fluorometric assays, with the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay being widely employed. This method measures the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells, providing a reliable indicator of cell viability. The absorbance is measured at 540-570 nm, and the percentage inhibition is calculated relative to untreated controls. The IC₅₀ values (concentration causing 50% inhibition of parasite growth) are determined from dose-response curves using appropriate statistical software. It is crucial to simultaneously assess cytotoxicity against mammalian cell lines (e.g., J774 macrophages, THP-1, or Vero cells) to determine the selectivity index (SI), which is calculated as the ratio of cytotoxic concentration to antiprotozoal IC₅₀, providing a measure of the compound's therapeutic window [1].
Figure 1: Comprehensive Workflow for this compound Analysis and Bioactivity Assessment
Comprehensive method validation is essential to ensure that the analytical method for this compound quantification produces reliable, accurate, and reproducible results. The validation should follow established guidelines such as ICH Q2(R1) and include assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). Specificity demonstrates that the method can unequivocally identify and quantify this compound in the presence of other matrix components, typically confirmed through peak purity assessment using diode array detection or mass spectrometric detection. Linearity is established by analyzing a series of standard solutions at different concentration levels, with a correlation coefficient (r²) of at least 0.995 expected for an acceptable calibration curve [2].
The accuracy of the method, expressed as percentage recovery, should be determined by spiking plant matrix with known concentrations of this compound standard at three different levels (low, medium, and high) across the calibration range. Precision includes both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variability), with relative standard deviation (RSD) values not exceeding 5% for standard solutions and 10-15% for complex plant matrices. The robustness of the method should be evaluated by deliberately introducing small, deliberate variations in method parameters such as mobile phase composition, pH, flow rate, and column temperature to identify critical parameters that require strict control [2] [3].
For absolute quantification of this compound, the availability of a well-characterized reference standard is imperative. The standard should be of high purity (preferably ≥95%) and its identity and purity thoroughly characterized using complementary techniques including NMR, HRMS, and HPLC-DAD. A series of standard solutions at different concentration levels are analyzed to establish a calibration curve, which should be prepared in the same solvent as the sample solutions to minimize matrix effects. The use of an appropriate internal standard, preferably a structurally similar compound not naturally present in the sample, is recommended to correct for variations in injection volume, detector response, and sample preparation losses [2].
For laboratories without access to this compound reference standards, quantitative NMR (qNMR) using an appropriate internal standard (e.g., 1,3,5-trimethoxybenzene) represents a viable alternative for quantification. Quality control during the analytical process should include the analysis of method blanks to check for contamination, system suitability tests to ensure instrument performance, and quality control samples (independent standard solutions at known concentrations) analyzed at regular intervals throughout the sequence to monitor method performance. For complex plant extracts, standard addition methods may be necessary to account for matrix effects that could enhance or suppress the analytical response [3].
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Acceptance Criteria | Recommended Procedure |
|---|---|---|
| Specificity | No interference at retention time of analyte | Compare chromatograms of blank, standard, and sample |
| Linearity | r² ≥ 0.995 | Calibration curve with ≥5 concentration levels |
| Accuracy | Recovery 85-115% | Spike recovery at 3 concentration levels |
| Precision (Repeatability) | RSD ≤ 5% for standard, ≤15% for sample | Multiple injections of same sample (n=6) |
| LOD | S/N ratio ≥ 3 | Serial dilution of standard solution |
| LOQ | S/N ratio ≥ 10 | Serial dilution of standard solution |
| Robustness | RSD ≤ 5% for retention time and area | Deliberate variation of method parameters |
The quantitative analysis of this compound in plant extracts requires a systematic approach encompassing optimized extraction, thorough sample clean-up, precise chromatographic separation, and selective detection. The protocols outlined in this document provide researchers with comprehensive methodologies for the reliable quantification of this promising bioactive compound. Further research should focus on the development of validated analytical methods for this compound in different plant matrices and the exploration of its full pharmacological potential through in vitro and in vivo studies. The standardization of this compound quantification will support quality control of herbal preparations and facilitate further drug discovery efforts based on this natural product.
This compound is a pentamethoxy-methylenedioxyflavone. Its key chemical identifiers are summarized in the table below [1].
| Property | Description |
|---|---|
| CAS Number | 73340-44-0 [1] |
| Molecular Formula | C₂₁H₂₀O₉ [1] |
| Molecular Weight | 416.4 g/mol [1] |
| IUPAC Name | 5,6,7,8-tetramethoxy-2-(7-methoxy-1,3-benzodioxol-5-yl)chromen-4-one [1] |
| Synonyms | 5,6,7,8,3'-pentamethoxy-4',5'-methylenedioxyflavone; 5,6,7,8,3'-PM-4',5'-MDF [1] |
| Canonical SMILES | COC1=CC(=CC2=C1OCO2)C3=CC(=O)C4=C(O3)C(=C(C(=C4OC)OC)OC)OC [1] |
| XLogP3 | 2.8 [1] |
This compound is a bioactive flavonoid primarily found in the plant Ageratum conyzoides (Billy goat weed) [1] [2] [3]. Research indicates it functions as a defense molecule for the plant, showing inhibitory activity against the spore germination of pathogenic fungi [3].
While a specific protocol for this compound is not published, the following workflow outlines the standard stages for isolating such compounds from plant material, based on general practices and a modified approach for related fungal metabolites [4].
1. Plant Material Preparation
2. Maceration & Crude Extract Preparation
3. Solvent Partitioning
4. Purification by Flash Chromatography
5. Final Purification via HPLC
This compound is a naturally occurring bioactive compound that has recently gained significant attention in pharmacological research due to its potential multimodal therapeutic effects. Preliminary studies suggest it possesses notable anti-inflammatory properties and selective cytotoxicity against various pathological cell types. These characteristics position this compound as a promising candidate for further development, particularly in the realms of oncology therapeutics and inflammatory disease management. The compound's mechanism of action appears to involve modulation of key cellular signaling pathways, including potential interactions with β-adrenergic signaling cascades and calcium-dependent processes that regulate critical cellular functions.
This document presents a comprehensive framework for conducting rigorous in vitro characterization of this compound, following established Good In Vitro Method Practices (GIVIMP) to ensure scientific validity and regulatory acceptance [1]. The standardized protocols outlined herein are designed to systematically evaluate this compound's therapeutic potential while maintaining strict quality standards throughout the testing process. By implementing these standardized approaches, researchers can generate reproducible, high-quality data that will facilitate meaningful comparisons across studies and support informed decisions regarding the compound's further development.
Implementing robust quality control measures is fundamental to generating reliable in vitro data for this compound. According to OECD GIVIMP guidelines, several critical aspects must be addressed throughout the experimental workflow [1]:
Documentation Practices: Maintain comprehensive records of all procedures, including detailed Standard Operating Procedures (SOPs) for each assay, batch records for test substance preparation, and thorough documentation of any protocol deviations. All experimental data should be recorded in bound notebooks or electronic systems with appropriate audit trails to ensure data integrity and traceability.
Reagent Qualification: All critical reagents, including this compound reference standards, cell culture media, growth factors, and detection reagents, must undergo rigorous qualification testing before use in definitive experiments. This includes verifying identity, purity, stability, and functional performance. Special attention should be paid to This compound solubility characteristics and stability under experimental conditions to prevent artifactual results due to compound precipitation or degradation.
Equipment Validation: Ensure all instrumentation (plate readers, flow cytometers, automated liquid handlers, etc.) are properly calibrated and maintained according to manufacturer specifications and laboratory quality standards. Regular performance verification using standardized reference materials should be conducted and documented.
Appropriate characterization and maintenance of in vitro test systems are essential for generating biologically relevant data:
Cell Line Authentication: All cellular models used in this compound testing should be authenticated using short tandem repeat (STR) profiling upon acquisition and at regular intervals during use. This verification is critical to prevent misidentification and cross-contamination issues that could compromise experimental validity.
Mycoplasma Screening: Conduct regular testing for mycoplasma contamination (monthly recommended) using PCR-based or culture-based methods, as mycoplasma infection can significantly alter cellular responses and confound experimental results.
Passage Number Monitoring: Strictly monitor and record cellular passage numbers for all experiments, as extended passaging can lead to phenotypic and functional drift. Establish predetermined passage limits for each cell line based on stability assessments of relevant biomarkers.
Table 1: Recommended Cell Lines for this compound Profiling
| Cell Line | Tissue Origin | Key Applications | Culture Medium | Passage Limit |
|---|---|---|---|---|
| RAW 264.7 | Mouse macrophage | Anti-inflammatory screening | DMEM + 10% FBS | 25 |
| HT-29 | Human colon carcinoma | Cytotoxicity assessment | RPMI-1640 + 10% FBS | 40 |
| HEK-293 | Human embryonic kidney | Signaling pathway analysis | DMEM + 10% FBS | 45 |
| A549 | Human lung carcinoma | Apoptosis mechanisms | F-12K + 10% FBS | 35 |
| SH-SY5Y | Human neuroblastoma | Neural signaling impact | DMEM/F12 + 10% FBS | 30 |
Proper preparation and characterization of This compound test articles are critical for accurate biological assessment:
Stock Solution Preparation: Prepare concentrated stock solutions of this compound in DMSO or ethanol based on solubility characteristics. Determine maximum soluble concentration in vehicle through serial dilution and visual inspection for precipitation. Stock solutions should be prepared at 1000× the highest test concentration to maintain vehicle concentration ≤0.1% in final assays.
Storage Conditions: Store this compound stock solutions at -20°C or below in airtight, light-protected containers to prevent degradation. Conduct stability assessments using HPLC or LC-MS methods to establish appropriate storage timelines and usage conditions.
Working Solution Preparation: Prepare fresh working dilutions in appropriate assay buffers immediately before each experiment. For time-course studies exceeding 24 hours, evaluate stability under experimental conditions and refresh solutions if significant degradation occurs.
A comprehensive evaluation of this compound's effects on cellular viability should incorporate multiple complementary assays to capture different aspects of cell health and death mechanisms:
Metabolic Activity Measurement (MTT Assay):
Membrane Integrity Assessment (LDH Release Assay):
ATP Content Measurement (Viability Proxy):
Table 2: Cytotoxicity Assessment Parameters for this compound
| Parameter | Assay Type | Endpoint Measurement | Detection Range | Key Interpretations |
|---|---|---|---|---|
| Metabolic capacity | MTT reduction | Formazan absorbance at 570 nm | 0.1-100 μM | Mitochondrial function, cell proliferation |
| Membrane integrity | LDH release | Absorbance at 490 nm | 0.5-50 μM | Necrotic cell death, cytotoxicity |
| Energy status | Cellular ATP | Luminescence intensity | 0.1-50 μM | Metabolic activity, viability |
| Apoptotic induction | Caspase-3/7 activity | Luminescence or fluorescence | 0.5-25 μM | Programmed cell death activation |
| Clonogenic survival | Colony formation | Crystal violet staining | 0.01-10 μM | Long-term reproductive viability |
Understanding the specific mechanisms of cell death induced by this compound provides valuable insights for therapeutic applications:
Apoptosis Assessment via Caspase Activation:
High-Content Analysis of Apoptotic Morphology:
Flow Cytometric Analysis of Apoptosis:
This compound's potential anti-inflammatory properties can be systematically evaluated through its effects on key inflammatory enzymes and mediators:
COX-2 Inhibition Assay:
iNOS Expression and Activity Assessment:
Cytokine Modulation Profiling:
Table 3: Inflammatory Target Profiling for this compound
| Target | Assay Format | Stimulus Conditions | Key Readouts | Reference Controls |
|---|---|---|---|---|
| COX-2 activity | Enzyme inhibition | Arachidonic acid (5 μM) | PGE₂ production, O₂ consumption | NS-398 (IC₅₀: 1-10 μM) |
| 5-LOX activity | Enzyme inhibition | Arachidonic acid (10 μM) | LTBA production | Zileuton (IC₅₀: 0.5-5 μM) |
| iNOS expression | Macrophage activation | LPS (100 ng/mL, 24h) | Nitrite accumulation, iNOS protein | 1400W (IC₅₀: 1-10 μM) |
| TNF-α secretion | PBMC activation | LPS (1 μg/mL, 6h) | TNF-α ELISA | Dexamethasone (IC₅₀: 10-100 nM) |
| IL-6 production | Macrophage activation | LPS (100 ng/mL, 24h) | IL-6 ELISA | Parthenolide (IC₅₀: 1-10 μM) |
The NF-κB pathway represents a central regulator of inflammatory responses and provides a key mechanistic target for anti-inflammatory compounds:
NF-κB Nuclear Translocation Assay:
IKKβ Kinase Activity Assessment:
NF-κB Transcriptional Activity Reporter Assay:
Computational approaches provide powerful tools for understanding this compound's potential effects on complex signaling networks, particularly given the interconnected nature of pathways relevant to its proposed mechanisms:
Stochastic Reaction-Diffusion Modeling:
Parameter Estimation and Sensitivity Analysis:
This compound's potential effects on calcium signaling and cAMP dynamics represent crucial mechanistic aspects that can be experimentally evaluated:
Intracellular Calcium Flux Monitoring:
cAMP Accumulation Measurements:
Spatial Modeling of Signaling Molecules:
Table 4: Key Signaling Parameters for this compound Characterization
| Signaling Pathway | Primary Assays | Critical Kinetic Parameters | Spatial Considerations | Model Validation Approaches |
|---|---|---|---|---|
| Calcium signaling | Fluorescent Ca²⁺ indicators, FRET | Amplitude, oscillation frequency, decay kinetics | Submembrane vs. cytoplasmic gradients, store-specific release | Comparison with established modulators (e.g., thapsigargin) |
| cAMP dynamics | ELISA, FRET-based biosensors | Basal levels, stimulated accumulation, degradation kinetics | Microdomain organization, phosphodiesterase localization | Correlation with PKA substrate phosphorylation |
| ERK activation | Phospho-ERK western, immunofluorescence | Phosphorylation kinetics, nuclear translocation | Nucleocytoplasmic shuttling, scaffold complex formation | Inhibition with MEK inhibitors (e.g., U0126) |
| β-adrenergic signaling | cAMP accumulation, ERK phosphorylation | Gs vs. Gi coupling efficiency, receptor desensitization | Receptor localization, internalization dynamics | Genetic (siRNA) or pharmacological (propranolol) inhibition |
Dose-Response Modeling:
Experimental Replication Strategy:
Multiparametric Data Integration:
Maintaining data integrity and implementing comprehensive quality control measures throughout this compound testing is essential for generating reliable, reproducible results:
Assay Validation Parameters:
Data Management and Transparency:
The comprehensive in vitro testing framework presented here provides a systematic approach for evaluating the therapeutic potential of this compound while adhering to international standards for in vitro method practices [1]. By implementing these standardized protocols, researchers can generate high-quality, reproducible data that enables robust assessment of this compound's pharmacological activities and underlying mechanisms of action.
The multiparametric approach outlined—encompassing cytotoxicity assessment, anti-inflammatory profiling, and detailed signaling pathway analysis—ensures a comprehensive understanding of this compound's biological effects. Integration of experimental data with computational modeling approaches offers particular promise for elucidating complex mechanisms involving calcium dynamics, cAMP signaling, and potential β-adrenergic pathway modulation [2] [3]. This integrated strategy facilitates the identification of the most promising therapeutic applications for this compound and provides a solid foundation for subsequent preclinical development activities.
For a natural product like Eupalestin, the process typically involves sample preparation, method scouting and optimization, and formal validation to ensure the method is reliable and reproducible [1] [2].
1. Sample Preparation The first step is to prepare the sample to ensure a successful analysis. The appropriate technique depends on your source material (e.g., crude plant extract) and goals.
| Technique | Analytical Principle | Primary Application/Benefit |
|---|---|---|
| Liquid-Liquid Extraction | Isolation based on solubility differences in two immiscible solvents | Purifying compounds based on polarity/charge [1] |
| Solid Phase Extraction (SPE) | Selective separation/purification using a sorbent | Isolating small molecules from biological matrices [1] |
| Centrifugation | Sedimentation based on density | Removing large cellular components from solution [1] |
| Filtration | Removal of particulates | Extending column lifetime, preventing system clogging [1] |
2. Method Scouting and Optimization This is an iterative process to find the best conditions for separating this compound from other components in the sample.
The workflow for this development phase can be summarized as follows:
3. Method Validation Once a promising method is developed, it must be formally validated to prove it is "fit-for-purpose" [4]. The International Council for Harmonisation (ICH) guideline Q2(R1) outlines key validation parameters, which are described in the table below [5] [4].
| Validation Parameter | Definition | Experimental Protocol & Acceptance Criteria Overview |
|---|---|---|
| Specificity | Ability to measure the analyte accurately in the presence of potential impurities [5]. | Protocol: Inject blank, standard, and sample spiked with impurities. Criteria: Baseline resolution of analyte peak; peak purity tools (e.g., PDA) confirm no co-elution [5]. |
| Accuracy | Closeness of measured value to the true value [5]. | Protocol: Spike and recover known amounts of analyte in the sample matrix (e.g., at 3 levels). Criteria: Recovery percentage within predefined limits (e.g., 98-102%) [5]. |
| Precision | Closeness of agreement between a series of measurements [5]. | Protocol: Inject six replicates of the same sample. Criteria: Relative Standard Deviation (RSD) of analyte response meets limits (e.g., ≤1% for assay) [5]. |
| Linearity | Ability to obtain results proportional to analyte concentration [5]. | Protocol: Analyze analyte standards at a minimum of 5 concentration levels. Criteria: Correlation coefficient (R²) ≥ 0.997 for assay methods [5]. |
| Range | Interval between upper and lower concentration levels with suitable precision, accuracy, and linearity [5]. | Defined by the linearity and accuracy studies. |
| Detection Limit (DL) | Lowest concentration that can be detected. | Protocol: Determine by signal-to-noise ratio (S/N = 3) or based on standard deviation of the response [5]. |
| Quantitation Limit (QL) | Lowest concentration that can be quantified with acceptable precision and accuracy. | Protocol: Determine by signal-to-noise ratio (S/N = 10) or based on standard deviation of the response [5]. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters [5]. | Protocol: Test impact of small changes (e.g., mobile phase pH ±0.2, temperature ±2°C, flow rate ±10%). Criteria: System suitability tests are still met [5]. |
You can use the following template as a starting point for your detailed protocol. The placeholders (<...>) should be replaced with the specific conditions you determine for this compound.
1. Scope
This method describes the procedure for the identification and quantification of this compound in using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
2. Apparatus and Reagents
., , ...3. Chromatographic Conditions
4. Sample and Standard Preparation
to obtain a primary stock solution of approximately 1 mg/mL. Further dilute as needed.5. System Suitability Test Before analysis, the system must meet the following criteria [6]:
..To locate the specific information you need, you could try the following:
While specific data on Eupalestin is unavailable, the following structured approach, based on standard pharmaceutical practices and ICH guidelines, can serve as a template for your experimental design [1].
A validated stability-indicating method is the foundation of any stability study. The goal is to accurately measure the drug substance without interference from degradation products, excipients, or other components.
Stress testing helps identify likely degradation products and pathways, and validates the stability-indicating power of your analytical method [1].
The workflow for conducting a forced degradation study is summarized in the following diagram:
Understanding the degradation kinetics allows for the prediction of the drug's shelf-life. A general approach involves:
The following table summarizes the key parameters and equations used in kinetic analysis [1]:
| Parameter | Zero-Order | First-Order |
|---|---|---|
| Rate Law | -d[C]/dt = k₀ |
-d[C]/dt = k₁[C] |
| Integrated Equation | [C]ₜ = [C]₀ - k₀t |
ln([C]₀/[C]ₜ) = k₁t or log([C]₀/[C]ₜ) = k₁t/2.303 |
| Half-Life (t₁/₂) | [C]₀/(2k₀) |
ln(2)/k₁ ≈ 0.693/k₁ |
| Shelf-Life (t₉₀) | 0.1[C]₀/k₀ |
0.105/k₁ |
The process for determining kinetics and predicting shelf-life is illustrated below:
What is this compound? this compound is a bioactive polymethoxyflavone identified in the plant Ageratum conyzoides [1]. This class of compounds is of significant interest in drug discovery due to its potential interaction with biological targets, such as the opioid receptor system, for pain management [1].
Plant Source and Key Challenge
To maximize yield, a systematic approach like Response Surface Methodology (RSM) is recommended. RSM is a statistical technique for modeling and analyzing multiple variables to find optimal conditions [2].
The general workflow for an RSM-based optimization is as follows:
Key Steps Explained:
Identify Key Variables (Factors): These are the parameters you can control. Based on extraction literature, the most common factors to investigate are:
Select Experimental Design: Common RSM designs include Central Composite Design (CCD) and Box-Behnken Design (BBD), which are efficient for fitting quadratic models [2].
Build and Analyze the Model: The experimental data is used to build a model. A good model is indicated by a p-value < 0.05, R² > 0.9, and a non-significant lack of fit (p-value > 0.05) [2]. The model will help you understand complex interaction effects between variables.
The choice of extraction method significantly impacts yield, purity, and process efficiency. The table below compares conventional and green extraction technologies.
| Technology | Principle | Advantages | Disadvantages | Considerations for this compound |
|---|---|---|---|---|
| Maceration [3] | Soaking plant material in solvent at room temperature. | Simple equipment, high selectivity based on solvent. | Time-consuming, high solvent use, potential toxic residue. | Good starting point; use high-purity ethanol or hexane for selective extraction of non-polar compounds [3]. |
| Soxhlet [3] | Continuous extraction using solvent reflux. | High efficiency, low cost per sample. | Long extraction time, thermal degradation of compounds, high solvent use. | Risk of degrading thermolabile this compound during long heating cycles [3]. |
| Microwave-Assisted Extraction (MAE) [3] | Uses microwave energy to heat solvents and plant cells. | Rapid, reduced solvent and energy consumption. | Requires optimized parameters, potential non-uniform heating. | Ideal for polar solvents; can rapidly extract target compounds [3]. |
| Ultrasound-Assisted Extraction (UAE) [3] [2] | Uses ultrasonic cavitation to disrupt cell walls. | Improved yield, faster than conventional methods, moderate cost. | Optimization of power, time, and temperature is needed. | Effective for intracellular compounds; often used with RSM optimization [2]. |
| Supercritical Fluid Extraction (SFE) [3] | Uses supercritical CO₂ as a solvent. | Non-toxic solvent, tunable selectivity, high purity extracts. | High capital cost, high operating pressure. | Excellent for sensitive compounds; can be tuned for polymethoxyflavones by adjusting pressure/temperature [3]. |
Problem: Low Extraction Yield
Problem: Inconsistent Yield Between Batches
Problem: Co-extraction of Undesired Compounds
To select the right extraction path, you can follow this decision workflow:
I hope this structured technical guide provides a solid foundation for your support center. The field of natural product extraction is advancing rapidly, and staying updated on new green solvents and hybrid extraction technologies will be key to continued success.
This guide provides a structured approach to understanding, investigating, and resolving stability issues with Eupalestin, a critical compound in our development pipeline. It is based on general guidelines from the International Council for Harmonisation (ICH) and best practices in pharmaceutical science [1] [2].
This section covers the core concepts of stability testing that you will need for your experimental design.
Stability studies are conducted under controlled storage conditions to simulate different environmental scenarios and determine the product's shelf life [2]. The following table summarizes the standard conditions used for long-term, accelerated, and intermediate testing.
| Study Type | Standard Conditions | Minimum Duration at Submission | Primary Objective |
|---|---|---|---|
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | To establish the recommended storage conditions and shelf life [2]. |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | To serve as a bridge when accelerated conditions show significant change [2]. |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | To evaluate the impact of short-term excursions and project shelf life [2]. |
| Refrigerated | 5°C ± 3°C | 12 months | For products requiring cold chain storage [2]. |
| Freezer | –20°C ± 5°C | 12 months | For products requiring frozen storage [2]. |
RH = Relative Humidity
Stability is defined by the change in key quality attributes over time. Your stability-testing protocol for this compound should include, but not be limited to, the following parameters [3]:
This section addresses common problems you might encounter during this compound storage and experimentation.
A: A loss of potency is typically indicative of chemical degradation. The most common pathways are:
Investigation Protocol:
A: This is likely a issue of physical instability, often driven by moisture uptake. Excipients in solid formulations can be hygroscopic (absorb moisture), leading to particle swelling and changes in the material's physical properties [4].
Investigation Protocol:
A: A robust stability study requires careful planning. The following workflow outlines the key stages, from initial design to final data analysis and reporting.
Key Elements of the Testing Plan [3]:
A: Liquid formulations are generally more vulnerable to degradation and require stringent controls [2].
This protocol is adapted from recent research on excipient stability [4].
Objective: To quantify the effect of humidity on the physical stability of this compound and/or its formulation components.
Materials & Equipment:
Method:
This protocol uses the concept of "measurand drift" to establish a statistically justified shelf life [3].
Objective: To determine the shelf life based on the drift of a key attribute (e.g., potency) over time.
Method:
Here are some common issues and solutions to optimize your extraction process:
| Problem Area | Possible Cause | Solution |
|---|---|---|
| Low Extraction Yield | Suboptimal temperature, time, or particle size [1]. | Optimize parameters using Response Surface Methodology (RSM). For Eucalyptus leaf oil, optimal settings were 0.02m leaf size, 97.76°C, 206 minutes [1]. |
| Inefficient cell disruption [2]. | Implement a water treatment step between solvent extractions to enhance cell material disruption and lipid release [2]. | |
| Poor Extract Purity | Co-extraction of polysaccharides, polyphenols, or proteins [3]. | Modify CTAB-based methods with higher concentrations of CTAB and 2-β-mercaptoethanol. Use higher concentrations of salt and ice-cold isopropanol for precipitation [3]. |
| Inefficient purification of target analytes [4]. | Ensure solvent is selected for high affinity to the target analyte and is immiscible with the matrix. Employ cleanup techniques to minimize matrix interference [4]. | |
| Inconsistent Results | Variable matrix properties between different plant samples [4]. | Standardize the pre-processing of plant material (e.g., drying, grinding). For DNA, a single modified CTAB protocol was successfully standardized across 19 different plant orders [3]. |
Q1: What is the most critical factor to optimize in an extraction process? While it depends on the specific process, temperature is often a crucial factor. For example, in the solar-driven steam distillation of Eucalyptus oil, maintaining a consistent temperature was vital for oil yield and composition [1]. However, a systematic approach that considers multiple interacting factors (like time, solvent-to-solid ratio, and particle size) is most effective.
Q2: How can I systematically optimize multiple extraction parameters at once? Response Surface Methodology (RSM) is a powerful statistical technique for this purpose. RSM helps you understand the relationships between several input variables (e.g., temperature, time) and your output response (e.g., oil yield). It develops a mathematical model to recommend the optimal conditions for maximizing your results [1].
Q3: My target compound is intracellular and yield is low. Are there novel techniques to improve this? Yes. A highly effective strategy is adding a water treatment step between the two extraction steps of conventional solvent methods. This treatment helps disrupt the cell material further, significantly enhancing the release of intracellular lipids. One study reported yield enhancements of over 70% for some methods using this technique [2].
Q4: How can I adapt a conventional extraction method for a new plant species that is rich in polysaccharides and polyphenols? You can modify a standard CTAB-based method. Key adjustments include:
To help visualize the core concepts of method optimization and troubleshooting, the following diagrams outline a general experimental workflow and the systematic approach of Response Surface Methodology.
Here are answers to some common questions about interference in analytical quantification:
What are the common sources of interference in HPLC-MS quantification? Interference can arise from the sample matrix (e.g., salts, lipids, other metabolites), the solvent, or the instrument itself. Co-eluting compounds with similar mass-to-charge (m/z) ratios are a frequent cause, leading to ion suppression or enhancement in the mass spectrometer [1].
How can I improve the separation of my target compound? Optimizing the chromatographic method is key. This can involve adjusting the composition of the mobile phase (e.g., using buffers like formic acid or ammonium acetate), changing the gradient profile, or switching to a different analytical column (e.g, C18, phenyl-hexyl) to alter selectivity [1].
My method lacks sensitivity. What can I do? First, ensure your sample preparation effectively concentrates the analyte and removes matrix components. Techniquess like solid-phase extraction (SPE) or liquid-liquid extraction can help. In the MS, optimizing source parameters (like gas flows and voltages) and using a selective detection mode (like Multiple Reaction Monitoring (MRM) for triple quadrupole systems) can significantly enhance sensitivity and reduce chemical noise [2].
How do I validate that my method is specific for my target compound? Method specificity is demonstrated by showing that the analyte peak is free from overlapping peaks from blank matrices and that it can be accurately quantified in the presence of known impurities or degradation products. This is a standard part of validation following ICH Q2(R1) guidelines [1].
Use the following flowchart to systematically diagnose and resolve interference issues in your quantification experiments. The general principles can be applied to various analytical techniques.
The goal is to extract the target analyte while removing interfering matrix components.
Good separation is the most effective way to reduce interference.
Enhance specificity by leveraging the capabilities of the mass spectrometer.
The table below summarizes a representative HPLC-MS method for quantifying a small molecule (calactin) in a plant extract, which can serve as a template for developing your own Eupalestin method [1].
Table 1: Example HPLC-ESI-MS Method for Compound Quantification
| Parameter | Specification |
|---|---|
| Analytical Technique | HPLC-ESI-MS (Negative Mode) |
| Column | Octadecylsilane (C18) |
| Mobile Phase | Gradient of Acetonitrile and Water (containing 0.1% Formic Acid) |
| Detection Mode | Electrospray Ionization (ESI), Negative Ion |
| Linear Range | 1 - 50 μg/mL |
| Coefficient of Determination (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 μg/mL |
| Limit of Quantitation (LOQ) | 1 μg/mL |
| Validation Guideline | ICH Q2(R1) |
The following workflow diagram outlines the key stages of this analytical method, from sample preparation to data analysis.
Adhering to a structured method development and validation process is crucial. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures [1]. Key parameters to address interference include:
Low solubility of a compound like Eupalestin can lead to a range of issues that compromise data integrity [1]:
Here are answers to common questions and steps to address solubility problems.
Q1: How can I confirm that this compound's solubility is the problem? A preliminary solubility screen is a crucial first step [1]. Visually inspect solutions for precipitate. Techniques like dynamic light scattering (DLS) can also detect small particles in solution.
Q2: What are the key strategies to improve this compound's solubility in my assays? The table below summarizes core strategies based on experimental stage.
| Experimental Stage | Strategy | Key Actions & Considerations |
|---|---|---|
| Stock Solution Preparation | Optimize DMSO stock handling [1] | Ensure fresh DMSO; avoid repeated freeze-thaw cycles; consider stock concentration. |
| Assay Buffer & Conditions | Use solubilizing agents & adjust protocol [1] | Add mild detergents (e.g., Triton X-100) or use carrier proteins like BSA; increase DMSO concentration (if tolerated, e.g., 1-2% v/v). |
| Sample Handling | Dilution protocol & physical mixing [1] [2] | Add compound to buffer with gentle agitation; use serial dilution from concentrated stocks to maintain supersaturation. |
Q3: My data is still inconsistent. What else should I check? Follow the systematic workflow below to diagnose and resolve issues.
Q4: Are there computational tools to predict solubility for a compound like this compound?
Yes, in silico tools can provide valuable early insights. Machine learning models are now available that can predict solubility in various solvents at arbitrary temperatures [3]. For instance, FASTSOLV is an open-source model accessible via a web interface (fastsolv.mit.edu) or a Python package. These tools are particularly useful for prioritizing compounds or planning experimental conditions before moving into the lab [3].
This protocol provides a detailed methodology for evaluating the solubility of a new compound like this compound, adapted from general best practices [2] [1].
1. Preliminary Sample Serial Dilution
2. Running a Test Standard Curve
I hope this technical support guide provides a solid foundation for troubleshooting this compound solubility. The general principles outlined here are widely applicable in drug discovery.
The following table summarizes the key techniques applicable to enhancing Eupalestin purity.
| Method | Principle | Best for Removing | Key Experimental Parameters |
|---|---|---|---|
| Recrystallization [1] [2] | Solubility differences between the desired compound and impurities in hot vs. cold solvent. | Impurities with significantly different solubility; small amounts of impurities. | Solvent selection (single or mixed), cooling rate (slow for larger, purer crystals), seed crystal use [1]. |
| Reversed-Phase HPLC (RP-HPLC) [3] [4] | Separation based on hydrophobic interactions between the analyte and a non-polar stationary phase. | Compounds with differing polarities; closely related structural analogs. | Stationary phase (C8, C18), mobile phase (water/acetonitrile gradient), buffers (TFA, phosphate) to control pH [3] [4] [5]. |
| Size-Exclusion Chromatography (SEC) [6] | Separation by molecular size as analytes pass through a porous stationary phase. | Aggregates or fragments of the target molecule; large particulate impurities. | Column pore size (must match target MW range), low flow rates for better resolution [6]. |
After purification, you must confirm the purity level. These techniques are critical for quantification and troubleshooting.
| Technique | Measurement | Application in Purity Assessment |
|---|---|---|
| UV-Vis Spectroscopy [7] | Absorbance of light at specific wavelengths. | Rapid quantification of a target compound and detection of certain contaminants based on their unique UV absorption profiles [7]. |
| RP-HPLC with PDA Detection [4] [5] | Separation coupled with UV spectrum analysis. | The gold standard for quantifying purity and identifying specific impurities. The Photodiode Array (PDA) detector can confirm peak homogeneity and identify co-eluting impurities [4]. |
This is a classic method for solid compounds, ideal for a final polishing step [1].
Solvent Selection:
Dissolution:
Crystallization:
Isolation & Drying:
This method is essential for quantifying purity and identifying impurities [4].
Sample Preparation:
Method Development:
Method Validation:
Problem: Low Recovery or Yield After Recrystallization
Problem: Poor Peak Shape or Resolution in RP-HPLC
Problem: Inconsistent Molecular Weight or Aggregation
The following diagram illustrates a logical multi-step workflow for purifying and analyzing a compound like this compound, integrating the methods discussed above.
This compound is a flavonoid identified in the plant Ageratum conyzoides and is known for its inhibitory activity against the spore germination of pathogenic fungi [1]. Like many flavonoids, it is likely susceptible to degradation from several common factors.
The table below outlines the primary suspects for this compound degradation and potential investigative steps:
| Degradation Factor | Potential Mechanism | Initial Investigation Steps |
|---|---|---|
| pH Level [2] | Hydrolysis or structural rearrangement in acidic/basic conditions. | Prepare buffers at different pH levels (e.g., 4, 7, 10) and incubate samples to measure stability over time. |
| Light Exposure | Photo-oxidation or structural isomerization (e.g., trans-cis). | Divide sample into aliquots; expose one to direct light and keep another in amber glass/foil-wrapped vials. Compare degradation rates. |
| Oxidation | Reaction with atmospheric oxygen, leading to quinone formation. | Sparge solutions with inert gas (N₂/Ar) before sealing, or add antioxidants like BHT/BHA to test for improved stability. |
| Temperature | Accelerated chemical reactions and potential thermal decomposition. | Store samples at different temperatures (4°C, 25°C, 40°C) and monitor degradation to establish a stability profile. |
| Enzymatic Activity | Action of native enzymes from the plant source (e.g., polyphenol oxidases). | Test extract stability with and without heat treatment to denature proteins, or use enzymatic inhibitors. |
You can systematically identify the cause of degradation using the following workflow. This diagram outlines a step-by-step approach to isolate key variables.
Here are detailed methodologies for the critical experiments outlined in the workflow:
pH Stability Test
Light Sensitivity Test
Oxidative Stability Test
While a full validation data package is not available, one research study provides a specific method used to identify this compound in a complex natural product extract, which can serve as a foundational reference [1].
For any analytical method used in pharmaceuticals, including one for this compound, specific validation parameters must be demonstrated as suitable for their intended use. The following table outlines these key parameters based on ICH Q2(R1) guidelines [2] [3].
| Parameter | Description & Purpose |
|---|---|
| Accuracy | Closeness of test results to the true value. Demonstrates the method correctly measures the analyte [3]. |
| Precision | Degree of agreement among individual test results. Includes repeatability (same conditions), intermediate precision (different days/analysts/equipment), and reproducibility (between labs) [2] [3]. |
| Specificity | Ability to unequivocally assess the analyte in the presence of other components like excipients or impurities [3]. |
| Linearity | The ability of the method to produce results directly proportional to analyte concentration within a given range [2] [3]. |
| Range | The interval between the upper and lower levels of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated [2] [3]. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified [2] [3]. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision [2] [3]. |
| Robustness | A measure of the method's reliability when small, deliberate changes are made to method parameters (e.g., pH, temperature, flow rate) [2] [3]. |
The process of validating an analytical method follows a structured, multi-step approach to ensure comprehensive evaluation and proper documentation [3].
Q1: What is the difference between method validation and method verification? A1: Validation is a comprehensive exercise to prove a new or modified method is suitable for its intended use. Verification is the process of confirming that a compendial (e.g., USP, Ph. Eur.) or previously validated method works as expected under actual conditions of use in a specific laboratory [3].
Q2: When should an analytical method be revalidated? A2: Revalidation is necessary when there are changes in the product formulation, the analytical procedure itself, or when critical equipment is replaced. It is also required if the method is transferred to a new laboratory and the reproducibility needs to be confirmed [2] [3].
Q3: What is the role of System Suitability Testing (SST)? A3: SST is an integral part of chromatographic methods. It is performed before or during sample analysis to verify that the entire analytical system (instrument, reagents, columns) is performing adequately. Typical parameters include resolution factor, tailing factor, and repeatability [3].
Scaling up a purification process introduces new physical and chemical constraints. Here are common challenges and their solutions.
| Challenge | Root Cause | Potential Solutions |
|---|---|---|
| Reduced Product Yield [1] | Cell disruption inefficiency; degradation from longer processing times; poor solute mass transfer in larger chromatography columns [2] [1]. | Optimize disruption (e.g., higher homogenization pressure); add protease inhibitors; reduce hold times; rational scale-up of chromatography based on resin capacity [3] [2]. |
| Clogged Filters & Membranes [1] | Higher solid loads and cell debris overwhelm depth filters and ultrafiltration membranes [2]. | Implement flocculation/pre-filtration; switch to cross-flow filtration (e.g., tangential flow filtration) to reduce fouling [2]. |
| Chromatography Issues [4] | High pressure drop from fine debris or resin compaction; early product breakthrough from poor packing or flow distribution [4]. | Improve pre-filtration; ensure proper column packing; inspect and clean inlet distributors; verify bed integrity [4]. |
| Altered Product Quality | Inconsistent mixing in large vessels (pH, temperature gradients); increased shear forces damaging product; non-linear scaling of process parameters [3] [1]. | Use scale-down models to mimic large-scale mixing; assess shear sensitivity (e.g., from high tip speeds in centrifuges); maintain constant key parameters like kLa (Oxygen Transfer) or P/V (Power/Volume) [3]. |
Q1: What is the most critical parameter to maintain when scaling up a fermentation or cell culture process? There is no single universal parameter [3]. The most critical parameter depends on your specific process and organism. Common key parameters to consider are Oxygen Transfer Coefficient (kLa) (to prevent oxygen limitation), Power per Unit Volume (P/V) (which affects mixing and shear), and Tip Speed (which also influences shear). A rational approach using scale-down models is required to identify the most sensitive parameter for your product [3].
Q2: Our centrifugation efficiency has dropped at large scale. What could be wrong? This is often related to residence time and flow rates [2]. At a larger scale, if the feed flow rate is not properly scaled, the particles may not have enough time to settle. Verify that the flow rate is appropriate for the larger centrifuge bowl. Also, check for changes in feed viscosity or particle size distribution between small and large-scale batches, as these can dramatically impact separation efficiency [2].
Q3: How can we better predict scale-up problems before committing to a large production run? The best practice is to use scale-down modeling [3] [1]. This involves creating a small-scale (e.g., lab-scale) system that intentionally mimics the predicted harsh conditions of the large-scale bioreactor or purifier. By testing your process in this model, you can identify potential failures like oxygen limitation or nutrient gradients early and cheaply in the development process [3].
The following workflow provides a methodological approach for developing a purification process that is robust and scalable from the start.
Solid-Liquid Separation: The first recovery step aims to separate biomass and debris from the product-containing broth [2] [5].
Cell Disruption (for intracellular products): This step releases the target product from within the cells [2].
Product Capture: This initial purification step isolates the product from the bulk of impurities and significantly reduces volume [5].
When moving from lab to production, you can choose between two overarching philosophies, which are often used in combination [3].
| Method Type | Approach | Key Parameters | Best Use Cases |
|---|
| Empirical [3] | Based on practical, measurable parameters and historical precedent. Simpler but can be less precise. | Power/Unit Volume (P/V): Mixing/Shear. Tip Speed: Shear force. Oxygen Transfer (kLa): Oxygenation. Mixing Time: Homogeneity. | Early-stage scaling; processes with well-established scaling precedents; when resources for modeling are limited. | | Rational [3] | Based on first principles, mathematical modeling, and detailed engineering analysis. More predictive but requires expertise. | Computational Fluid Dynamics (CFD): Models fluid flow. Mechanistic Modeling: Simulates process kinetics. Digital Twins: Virtual process replica. | Complex processes; predicting gradients (pH, nutrients); optimizing for a very specific parameter; reducing costly trial runs. |
The table below summarizes the key experimental findings for nobiletin and eupalestin.
| Feature | Nobiletin | This compound |
|---|---|---|
| Compound Class | Polymethoxyflavone [1] [2] | Polymethoxyflavone [3] |
| Natural Source | Citrus peel [1] | Ageratum conyzoides (plant) [3] |
| Key Anti-inflammatory Mechanisms | Inhibits NF-κB nuclear translocation [1]. Suppresses phosphorylation of ERK, p38 (MAPK pathways), and JNK [1] [4]. Selectively downregulates COX-2 mRNA [2]. | Information missing from search results |
| Effects on Inflammatory Mediators | Synergistically inhibits nitric oxide production with DHA [1]. Reduces PGE₂, IL-1α, IL-1β, TNF-α, and IL-6 [2]. Suppresses proMMP-1, proMMP-3, and proMMP-9 [2]. | Information missing from search results |
| Tested Cell Lines / Models | RAW 264.7 (mouse macrophages) [1] [4], Human synovial fibroblasts [2], J774A.1 (mouse macrophage line) [2], C2C12 (mouse muscle cells) [4] | Information missing from search results |
| Typical Experimental Concentrations | 13 µM to 100 µM [1] [4] | Information missing from search results |
The following experimental details are available for nobiletin, which illustrate the methodologies used to establish its anti-inflammatory activity.
Nitric Oxide (NO) Production Assay
Protein Expression Analysis (Western Blot)
Cytokine Measurement
Gene Expression Analysis (Real-time RT-PCR)
The diagram below illustrates the key signaling pathways through which nobiletin exerts its anti-inflammatory effects, based on the experimental data.
This comparison highlights a significant disparity in the depth of research between nobiletin and this compound. To build a more complete profile for this compound, the following steps are recommended:
PMFs are a special class of flavonoids characterized by the presence of two or more methoxy groups on their basic chemical structure. They are known for being highly lipophilic (fat-soluble) and are found almost exclusively in citrus peels, which are their primary dietary source [1] [2]. The table below summarizes the key characteristics of the most studied PMFs.
| PMF Name | Methoxy Groups | Key Natural Sources | Notable Biological Activities |
|---|---|---|---|
| Nobiletin | 6 (Hexamethoxyflavone) [1] | Citrus peels (e.g., sweet orange, tangerine) [1] | Anti-inflammatory [3] [4], anti-cancer [4], neuroprotective [1], metabolic regulatory [1] |
| Tangeretin | 5 (Pentamethoxyflavone) [1] | Citrus peels [1] | Anti-proliferative (e.g., prostate cancer cells) [5], anti-inflammatory [5], induces cell cycle arrest [4] |
| 5,6,7,4'-Tetramethoxyflavone (TMF) | 4 (Tetramethoxyflavone) [6] | Citrus tangerina 'Dahongpao', various Citrus germplasms [6] [5] | Potent anti-tumor activity (e.g., cervical cancer), induces apoptosis [6], anti-inflammatory [5] |
| Sinensetin | 5 (Pentamethoxyflavone) [5] | Citrus tangerina 'Dahongpao' [5] | Inhibits production of inflammatory biomarkers (NO, TNF-α, IL-6) [5] |
| 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF) | 7 (Heptamethoxyflavone) [7] [8] | Citrus peels, especially Citrus reticulata cv. Chachiensis [8] | Exhibits antitumor-initiating activity [8] |
| 5-Demethylnobiletin | 5 (Hydroxylated PMF) [5] | Citrus tangerina 'Dahongpao' [5] | Anti-inflammatory, inhibitory effects on colon cancer cells [5] |
Different PMFs exhibit distinct biological effects based on the number and position of their methoxy groups. Here is a summary of key experimental findings from recent research.
| PMF (Study Model) | Biological Effect | Key Experimental Findings / Mechanism of Action |
|---|
| TMF (HeLa cervical cancer xenograft model) [6] | Anti-tumor | Induced apoptosis; Proteomics/transcriptomics identified involvement of MAPK, TNF, VEGF, Ras, and FoxO signaling pathways; Showed superior safety profile compared to cisplatin [6]. | | Five PMFs from *C. tangerina* (Macrophage cell model) [5] | Anti-inflammatory | All significantly inhibited production of NO, TNF-α, and IL-6; Suppressed mRNA of Cox-2 and iNOS; Promoted activation of anti-inflammatory cytokines (IL-4, IL-10, IL-13, TNF-β) [5]. | | Tangeretin (Prostate cancer cell lines PC-3 & DU145) [5] | Anti-proliferative & Synergistic | Showed significant anti-proliferative effect; Synergistically enhanced cytotoxicity of the drug mitoxantrone, partially via activation of the PTEN/AKT pathway [5]. | | Polymethoxyflavones from *Gardenia oudiepe* (Mouse model of nociception) [3] | Anti-nociception (Pain Reduction) | Reduced nociception in mice; Mechanistic evidence pointed to involvement of the MAPK signaling pathway (involving ERK, JNK) [3]. |
To illustrate the depth of research, here is a detailed methodology from a recent 2025 study investigating TMF's effects on cervical cancer [6]. This can serve as a reference for the kind of experimental data available on well-characterized PMFs.
Based on the proteomics and transcriptomics data from the 2025 study [6], the following diagram outlines the key signaling pathways through which TMF exerts its anti-tumor effects in cervical cancer cells. The pathways were identified via KEGG enrichment analysis of the differentially expressed proteins and genes.
This compound is a bioactive compound isolated from the plant Ageratum conyzoides L. [1]. The table below summarizes the key information available on its anti-inflammatory activity.
| Property | Detail |
|---|---|
| Source Plant | Ageratum conyzoides L. (Babadotan) [1] [2] |
| Plant Family | Asteraceae [1] |
| Reported Anti-inflammatory Activity | Reduces proinflammatory cytokines and cyclooxygenase enzymes (COX-1 and COX-2) [1]. |
| Reported Potency (IC₅₀) | Ranges from 11.5 to 46.9 µM (this range is for a group of active compounds from the plant source; the specific IC₅₀ for this compound was not explicitly stated) [1]. |
| Validation Level in Search Results | In silico (computational) studies suggest compounds from A. conyzoides, including 22,23-Dihydrospinasterol, have strong binding to inflammatory receptors [2]. Specific in vitro or in vivo data for this compound was not detailed. |
Based on the available information, this compound is recognized as a promising anti-inflammatory compound, but its validation appears to be in the early stages.
The diagram below outlines a general experimental workflow for validating an anti-inflammatory natural product like this compound, integrating common approaches discussed in the literature [3] [2] [4].
Structure-Activity Relationship (SAR) is a fundamental approach in medicinal chemistry used to understand how modifications to a molecule's structure affect its biological activity [1]. The core principle is that a compound's geometric and electrostatic interactions with a biological target determine its effectiveness [1].
SAR studies help researchers [1] [2]:
For a compound like Eupalestin, research would typically follow a structured path from qualitative assessment to quantitative modeling. The table below summarizes the core methodologies.
| Approach | Core Objective | Typical Methods & Parameters | Key Outputs |
|---|---|---|---|
| Qualitative SAR [2] | Identify which structural features are critical for activity. | Synthesizing analogues by changing size/shape, introducing new substituents, and altering stereochemistry. | Identification of the pharmacophore; understanding of metabolic soft spots. |
| Quantitative SAR (QSAR) [3] [2] | Establish a mathematical model to predict biological activity based on physicochemical properties. | Hansch Analysis: Correlates activity with parameters like lipophilicity (log P), electronic effects (Hammett σ constants), and steric effects (Taft's Es or Molar Refractivity). | A predictive equation (e.g., log(1/C) = k₁(log P) + k₂(σ) + k₃). |
| 3D-QSAR [1] | Understand the 3D spatial requirements for ligand-receptor interaction. | Comparative Molecular Field Analysis (CoMFA); Pharmacophore modeling. | 3D contour maps showing regions where specific chemical groups enhance or diminish activity. |
The following diagram outlines a typical iterative workflow for conducting SAR studies, from initial compound preparation to data analysis and model building.
Quantitative Structure-Activity Relationship (QSAR) models rely on specific, measurable physicochemical parameters to build predictive equations [3] [2]. The most critical parameters are summarized in the table below.
| Parameter Type | What It Measures | Commonly Used Examples | Role in Drug Action |
|---|---|---|---|
| Lipophilicity [2] | A molecule's affinity for lipid vs. aqueous environments. | Partition coefficient (log P); Lipophilic substituent constant (π). | Governs transport and absorption through lipid membranes; often has a parabolic relationship with activity [2]. |
| Electronic Effects [2] | Electron distribution within the molecule, affecting binding. | Hammett constant (σ). | Influences the strength and type of bonds (e.g., ionic, hydrogen) formed with the biological target. |
| Steric Effects [2] | The size and shape of the molecule or its substituents. | Taft's steric parameter (Eₛ); Molar Refractivity (MR). | Determines if the drug can fit properly into the binding site of its target. |
Since direct information on this compound is unavailable, I suggest these paths to find the specific data you need:
Given the lack of available data, here is a structured approach you can take to continue your investigation.
Once you have identified the correct compound, you can structure your findings using the following template. The table below outlines the core elements your guide should include, with a placeholder note for "Eupalestin."
Template for Drug Mechanism and Validation Guide
| Aspect | Comparison Compound (Example: Apixaban [1]) | "this compound" (Data Pending) |
|---|---|---|
| Drug Class | Direct Oral Anticoagulant (DOAC); Factor Xa inhibitor [1] | To be determined |
| Mechanism of Action | Selective, direct inhibition of clotting factor Xa [1] | To be determined |
| Key Indications | Stroke prevention in atrial fibrillation; DVT prophylaxis post-surgery [1] | To be determined |
| Experimental Models | Phase 3 clinical trials (e.g., ARISTOTLE) [1] | To be determined |
| Efficacy Data | Superior to warfarin in preventing stroke/systemic embolism in the ARISTOTLE trial [1] | To be determined |
| Safety Profile | Lower rate of major bleeding compared to warfarin [1] | To be determined |
When you are ready to document a confirmed mechanism of action or experimental protocol, Graphviz is an excellent tool for creating clear diagrams. Below is a generic example of a DOT script that models a hypothetical signaling pathway and an experimental workflow, following the specifications you provided.
This script creates a diagram with two parts:
subgraph with cluster to group and outline the steps of an experimental workflow.
The table below summarizes the key information found on this compound, isolated from the plant Ageratum conyzoides [1].
| Property | Details |
|---|---|
| Source Plant | Ageratum conyzoides (Asteraceae family) [1] |
| Reported Activity | Inhibitory action against protozoan parasites [1]. |
| Experimental Data | Against *T. cruzi: >30 µg/mL [1]. Against *L. donovani: >30 µg/mL [1]. | | Synergistic Data | Not reported in the available literature. |
The search results indicate a significant gap in the literature regarding this compound's synergistic potential. For researchers, this presents a clear opportunity for further investigation.
To fill this knowledge gap, you could consider the following approaches:
If you plan to investigate synergy, it's crucial to use established reference models to distinguish true synergistic effects from merely additive ones [4]. The two most common models are: